molecular formula C8H5BrClF3O B13113719 2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene

2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene

Cat. No.: B13113719
M. Wt: 289.47 g/mol
InChI Key: UKXAUKAQPVWSIE-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O It is a derivative of benzene, substituted with bromine, chlorine, methyl, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 4-methylphenol, the trifluoromethoxy group can be introduced via a nucleophilic substitution reaction. Subsequent bromination and chlorination steps can be carried out using bromine and chlorine reagents under controlled conditions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Hydroxylated Derivatives: Formed through oxidation reactions.

    Dehalogenated Products: Formed through reduction reactions.

Scientific Research Applications

2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing trifluoromethoxy group activates the aromatic ring towards nucleophilic attack. In coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene

Uniqueness

2-Bromo-3-chloro-4-methyl-1-(trifluoromethoxy)benzene is unique due to the presence of both bromine and chlorine substituents, which provide distinct reactivity patterns compared to other trifluoromethoxy-substituted benzenes. This dual halogenation allows for selective functionalization and diverse chemical transformations .

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

3-bromo-2-chloro-1-methyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrClF3O/c1-4-2-3-5(6(9)7(4)10)14-8(11,12)13/h2-3H,1H3

InChI Key

UKXAUKAQPVWSIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(F)(F)F)Br)Cl

Origin of Product

United States

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